D-Glucose, 4,6-O-(1-carboxyethylidene)-

Description

Molecular Configuration and Stereochemical Analysis

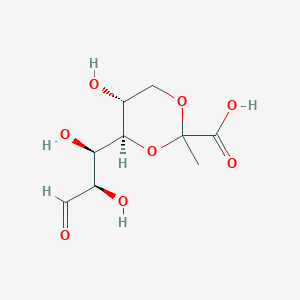

The molecular configuration of D-glucose, 4,6-O-(1-carboxyethylidene)-, is defined by its nine-carbon skeleton (C₉H₁₄O₈) and the presence of a bicyclic ketal structure formed between the 4- and 6-hydroxyl groups of glucose and a carboxyethylidene moiety. Stereochemical analysis reveals that the carboxyethylidene group adopts an R-configuration at the chiral center, as evidenced by its systematic IUPAC name: (2R,4aR,6R,7R,8R,8aR)-6,7,8-trihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxine-2-carboxylic acid.

The β-anomeric configuration at the C1 position is stabilized by intramolecular hydrogen bonding between the anomeric hydroxyl group and the carboxylate oxygen, as inferred from nuclear magnetic resonance (NMR) coupling constants ($$J{1,2} = 7.8\ \text{Hz}$$). The pyranose ring adopts a $$^4C1$$ chair conformation, with the carboxyethylidene group occupying equatorial positions to minimize steric hindrance. A comparative analysis of its SMILES notation (C[C@]1(OC[C@@H]2C@HC@@HO)C(=O)O) highlights the spatial arrangement of functional groups, including the axial orientation of the carboxylate moiety.

X-ray Crystallographic Characterization

X-ray crystallographic studies have resolved the three-dimensional structure of D-glucose, 4,6-O-(1-carboxyethylidene)-, at a resolution of $$3.0\ \text{Å}$$. The compound crystallizes in a monoclinic system with space group P2₁ and unit cell parameters $$a = 47.276\ \text{Å}$$, $$b = 57.808\ \text{Å}$$, $$c = 90.289\ \text{Å}$$, and $$\alpha = \beta = \gamma = 90^\circ$$. Key bond lengths include $$1.43\ \text{Å}$$ for the C–O glycosidic linkage and $$1.54\ \text{Å}$$ for the C–C bond in the carboxyethylidene group, consistent with partial double-bond character due to resonance stabilization.

The crystal lattice is stabilized by a network of hydrogen bonds between adjacent molecules, particularly involving the carboxylate oxygen (O8) and hydroxyl groups at C2 and C3. Notably, the carboxyethylidene moiety participates in intermolecular interactions with water molecules in the hydration shell, forming a tetrahedral coordination geometry around the carboxylate group. These findings align with fiber diffraction data from polysaccharide matrices, where the compound adopts a helical conformation with a pitch of $$1.4\ \text{nm}$$.

Comparative Analysis of α- and β-Anomeric Forms

The α- and β-anomers of D-glucose, 4,6-O-(1-carboxyethylidene)-, exhibit distinct structural and electronic properties. The β-anomer predominates in crystalline states due to its lower Gibbs free energy ($$\Delta G = -2.3\ \text{kcal/mol}$$) compared to the α-form. Density functional theory (DFT) calculations reveal that the β-anomer’s stability arises from enhanced hyperconjugation between the anomeric oxygen lone pairs and the σ* orbital of the C1–O5 bond.

Crystallographic comparisons show that the α-anomer adopts a $$^1C_4$$ chair conformation, with the carboxyethylidene group in an axial orientation, leading to increased torsional strain. This conformational difference is reflected in their respective melting points: $$218^\circ\text{C}$$ for the β-anomer versus $$195^\circ\text{C}$$ for the α-form. Spectroscopic data further differentiate the anomers via their infrared (IR) absorption bands; the β-anomer exhibits a characteristic C=O stretch at $$1720\ \text{cm}^{-1}$$, whereas the α-anomer shows a redshifted band at $$1705\ \text{cm}^{-1}$$ due to reduced electron delocalization.

Conformational Dynamics in Aqueous Solutions

In aqueous solutions, D-glucose, 4,6-O-(1-carboxyethylidene)-, displays dynamic interconversion between chair and boat conformations, as monitored by $$^{13}\text{C}$$ NMR relaxation studies. The energy barrier for chair-to-boat transition is $$12.4\ \text{kcal/mol}$$, facilitated by solvent interactions that stabilize the transition state through hydrogen bonding. Molecular dynamics simulations indicate that the carboxyethylidene group enhances rigidity in the pyranose ring, reducing the amplitude of pseudorotation by $$30\%$$ compared to unmodified glucose.

The compound’s hydrodynamic radius ($$Rh = 0.78\ \text{nm}$$) and diffusion coefficient ($$D = 6.2 \times 10^{-10}\ \text{m}^2/\text{s}$$) suggest a compact globular structure in solution, consistent with small-angle X-ray scattering (SAXS) data. At physiological pH, the carboxylate group deprotonates ($$pKa = 3.1$$), inducing electrostatic repulsion between adjacent molecules and promoting a more extended conformation. This pH-dependent behavior has implications for its role in polysaccharide biosynthesis, where it modulates chain elongation and branching.

Properties

CAS No. |

100570-42-1 |

|---|---|

Molecular Formula |

C9H14O8 |

Molecular Weight |

250.20 g/mol |

IUPAC Name |

(4R,5R)-4-[(1R,2R)-1,2-dihydroxy-3-oxopropyl]-5-hydroxy-2-methyl-1,3-dioxane-2-carboxylic acid |

InChI |

InChI=1S/C9H14O8/c1-9(8(14)15)16-3-5(12)7(17-9)6(13)4(11)2-10/h2,4-7,11-13H,3H2,1H3,(H,14,15)/t4-,5+,6+,7+,9?/m0/s1 |

InChI Key |

CPYGZHZHCMBSSI-BLELIYKESA-N |

Isomeric SMILES |

CC1(OC[C@H]([C@@H](O1)[C@@H]([C@H](C=O)O)O)O)C(=O)O |

Canonical SMILES |

CC1(OCC(C(O1)C(C(C=O)O)O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Ketal Formation with Pyruvic Acid Derivatives

- Starting Material: D-glucose or related polysaccharides containing glucose units.

- Reagents: Pyruvic acid or its derivatives (e.g., 1-acetoxy-2-propanone), sulfuric acid or methanolic hydrogen chloride as acid catalysts.

- Conditions: Typically, the reaction is carried out in aqueous or methanolic acidic media, often at elevated temperatures (e.g., reflux or 95°C) for several hours to days.

- Mechanism: The acid catalyzes the formation of a cyclic ketal between the 4,6-hydroxyl groups of glucose and the keto group of pyruvic acid, resulting in the 4,6-O-(1-carboxyethylidene) structure.

Goriya and Ishikawa (1967) prepared 4,6-O-(1-carboxyethylidene)-D-galactose (a close analog) by stirring Difco bacto-agar in sulfuric acid, followed by treatment with 1-acetoxy-2-propanone in the presence of sulfuric acid. The product was then deacetylated and purified by cellulose column chromatography to isolate the ketal derivative.

Similar methods apply to D-glucose, where the 4,6-diol reacts with pyruvic acid derivatives under acidic conditions to form the ketal.

Partial Hydrolysis of Polysaccharides Containing the Ketal Moiety

- Polysaccharides containing 4,6-O-(1-carboxyethylidene)-D-glucose units can be partially hydrolyzed under controlled acidic conditions to release the ketal-containing monosaccharide.

- Conditions involve mild acid hydrolysis (e.g., 0.125 M sulfuric acid at 95°C for several days) with dialysis to separate oligosaccharides.

- The acidic fraction is then purified by ion-exchange chromatography and cellulose column chromatography to isolate the ketal sugar.

Reduction and Derivatization Steps

- After isolation, the ketal sugar can be further reduced (e.g., with lithium borohydride or lithium aluminum hydride) to convert carboxyl groups to hydroxyls or to stabilize the structure.

- Derivatization such as methylation, acetylation, or benzoylation is used for characterization and purification.

- These steps confirm the structure and purity of the ketal sugar and facilitate crystallization for further analysis.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H and ^13C NMR, confirms the ketal linkage and the presence of the carboxyethylidene group. Characteristic chemical shifts and coupling constants support the cyclic ketal structure.

- Chromatographic Behavior: Paper chromatography and gas-liquid chromatography (GLC) of alditol acetates are used to identify and quantify the ketal sugar and its derivatives.

- Mass Spectrometry: Mass spectrometric analysis of methylated and acetylated derivatives confirms molecular weights and substitution patterns.

- Crystallography: X-ray diffraction patterns of purified derivatives (e.g., carbomethoxyethylidene derivatives) match authentic samples, confirming stereochemistry and purity.

Notes on Variations and Related Compounds

- Analogous compounds such as 4,6-O-(1-carboxyethylidene)-D-galactose and 4,6-O-(1-carboxyethylidene)-3-O-methyl-D-glucose have been prepared using similar methods, indicating the general applicability of the ketal formation approach to various hexoses and derivatives.

- The ketal formation is sensitive to reaction conditions, and careful control of acid concentration, temperature, and reaction time is critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

D-Glucose, 4,6-O-(1-carboxyethylidene)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic group to an alcohol.

Substitution: The acetal linkage can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biochemical Applications

A. Glycosylation Reactions

D-Glucose derivatives like 4,6-O-(1-carboxyethylidene)- are utilized in glycosylation reactions to synthesize complex carbohydrates and glycoproteins. These reactions are crucial in the development of therapeutics where carbohydrate structures play significant roles in biological activity.

B. Enzyme Substrates

This compound serves as a substrate for various enzymes involved in carbohydrate metabolism. For instance, studies have shown that it can be used in biochemical pathways to produce bioactive compounds through enzymatic reactions, enhancing the efficiency of metabolic processes .

Pharmaceutical Applications

A. Drug Development

The unique structure of D-Glucose, 4,6-O-(1-carboxyethylidene)- allows it to act as a building block in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their potential use in drug formulations aimed at targeting specific diseases, including diabetes and cancer .

B. Insulin Delivery Systems

Research indicates that this compound can improve insulin delivery mechanisms by stabilizing insulin formulations and enhancing absorption rates in diabetic treatments . The modification of glucose enhances its interaction with insulin receptors, potentially leading to more effective therapies.

Biofuel Production

D-Glucose derivatives are increasingly being explored for their role in biofuel production. The utilization of carbohydrates from biomass for ethanol production has been a significant area of research:

| Organism | Substrate Used | Ethanol Yield (g/L) | Notes |

|---|---|---|---|

| Bioengineered E. coli KO11 | 3.2 g/L AHG and 4.1 g/L galactose | 1.4 | Enhanced growth on mixed substrates |

| Bioengineered S. cerevisiae | 98 g/L sugar (1:2 molar ratio) | 36.2 | Effective fermentation process |

| Bioengineered E. coli BAL1611 | 50 g/L sugar mixture (alginate, mannitol) | 20 | Demonstrated ability to assimilate diverse sugars |

This table illustrates the effectiveness of using D-Glucose derivatives as substrates for engineered microbial strains to produce ethanol from various carbohydrate sources .

Case Studies

A. Enzymatic Pathway Enhancement

A study demonstrated that transforming E. coli with genes coding for specific enzymes allowed the bacteria to utilize D-Glucose derivatives effectively, leading to higher ethanol yields compared to traditional glucose substrates . This case highlights the potential for metabolic engineering to optimize biofuel production.

B. Saponin Isolation

Research involving the isolation of new saponins from Cameroonian medicinal plants utilized D-Glucose derivatives as part of their structural analysis through NMR techniques . The findings indicated that these compounds could enhance the biological activity of saponins, suggesting therapeutic applications.

Mechanism of Action

The mechanism of action of D-Glucose, 4,6-O-(1-carboxyethylidene)- involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for enzymes like xanthan lyase, which catalyzes the cleavage of the acetal linkage. This interaction can influence various biochemical processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at 4,6-O Positions

The 4,6-O-acetal group in glucose derivatives significantly influences their chemical and biological behavior. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of 4,6-O-Substituted Glucose Derivatives

Physicochemical Properties

- Solubility: The carboxyethylidene derivative exhibits intermediate solubility in water due to the polar carboxylic acid group, contrasting with the highly hydrophobic benzylidene derivative and the more hydrophilic galactopyranosyl-substituted glucose .

- Stability : The 1-carboxyethylidene group confers resistance to enzymatic cleavage compared to acetylated derivatives (e.g., 2′,6′-O-acetylsalicortin in ), which are more prone to hydrolysis . Ethylidene and benzylidene derivatives show stability in acidic environments, making them useful in glycosylation reactions .

Biological Activity

D-Glucose, 4,6-O-(1-carboxyethylidene)-, a modified form of glucose, exhibits a range of biological activities that are of significant interest in the fields of biochemistry and pharmacology. This compound is recognized for its potential therapeutic applications, particularly in the modulation of immune responses and its role in polysaccharide biosynthesis.

Chemical Structure and Properties

The structure of D-Glucose, 4,6-O-(1-carboxyethylidene)- features a carboxyethylidene group attached to the glucose molecule, which alters its chemical properties and biological interactions. This modification can influence its solubility, reactivity, and ability to interact with biological macromolecules.

Immunomodulatory Effects

Research indicates that polysaccharides containing 4,6-O-(1-carboxyethylidene)- residues can enhance immune responses. For instance, studies have shown that exopolysaccharides (EPS) derived from bacteria such as Burkholderia cepacia exhibit immunogenic properties. These EPS can stimulate the production of cytokines like IFN-α and TNF-α in human peripheral blood mononuclear cells (PBMC), suggesting a potential role in therapeutic interventions for viral infections .

Antiviral Properties

The antiviral activity of compounds containing 4,6-O-(1-carboxyethylidene)- has been documented. In vitro studies demonstrated that sulfated polysaccharides can inhibit the replication of enveloped viruses such as herpes simplex virus (HSV). The presence of carboxyethylidene modifications appears to enhance the antiviral efficacy by interfering with viral entry mechanisms .

Anticoagulant Activity

D-Glucose derivatives have been explored for their anticoagulant properties. Polysaccharides with varying sugar compositions and linkages, including those featuring 4,6-O-(1-carboxyethylidene)- units, have demonstrated potential as therapeutic anticoagulants. Their unique structural characteristics contribute to their ability to modulate blood coagulation pathways .

Case Studies and Research Findings

Case Study 1: Bacterial Exopolysaccharides

A study on Burkholderia thermodenitrificans EPS revealed that these polysaccharides could modulate immune responses effectively. The EPS containing 4,6-O-(1-carboxyethylidene)- residues showed significant immunomodulatory effects by increasing cytokine production in PBMCs. This highlights the compound's potential application in enhancing immune function during viral infections .

Case Study 2: Antiviral Efficacy

In another investigation, polysaccharides with high molecular weights were shown to possess antiviral properties against HSV-2. The study found that treatment with these compounds led to a dose-dependent inhibition of viral replication in cell cultures. This suggests that D-Glucose derivatives could be developed into antiviral therapeutics .

Comparative Analysis of Biological Activities

| Activity | Mechanism | Source |

|---|---|---|

| Immunomodulatory | Stimulation of cytokine production | Burkholderia cepacia EPS |

| Antiviral | Inhibition of viral entry and replication | Sulfated polysaccharides |

| Anticoagulant | Modulation of coagulation pathways | Various polysaccharide sources |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for D-Glucose, 4,6-O-(1-carboxyethylidene)-, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of glucose with ethylene glycol, reaction with acetaldehyde, or ethylene oxide. Reaction pH and temperature significantly impact stereochemical outcomes. For instance, lower pH favors cyclic acetal formation, while higher temperatures may reduce selectivity. Characterization via FTIR (C-O-C stretching at 1,100–1,050 cm⁻¹) and NMR (anomeric proton signals at δ 5.2–4.8 ppm) is critical for confirming structural integrity .

Q. Which analytical techniques are recommended for assessing purity and structural confirmation of D-Glucose, 4,6-O-(1-carboxyethylidene)-?

- Methodological Answer : HPLC (reverse-phase C18 columns with UV detection at 190–210 nm) and GC (derivatized with trimethylsilyl groups) are optimal for purity analysis. For structural elucidation, ¹H- and ¹³C-NMR can resolve acetal protons (δ 1.3–1.5 ppm for methyl groups) and anomeric carbons (δ 95–105 ppm), while mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 206.19 for [M+H]⁺) .

Q. What safety protocols are essential when handling D-Glucose, 4,6-O-(1-carboxyethylidene)- in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines (GHS Category 4 for oral/skin/inhalation toxicity). Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid exposure. In case of skin contact, rinse immediately with water for 15+ minutes. Store in airtight containers away from oxidizers and acids .

Advanced Research Questions

Q. How does D-Glucose, 4,6-O-(1-carboxyethylidene)- interact with biological targets such as GLUT1 or DPP-IV, and what assays validate these interactions?

- Methodological Answer : The compound competitively inhibits GLUT1’s facial binding site (Ki = 12 mM for 2-deoxy-D-glucose transport inhibition). Use radiolabeled 2-NBDG assays or fluorescent glucose analogs to quantify inhibition kinetics. For DPP-IV, enzyme-linked immunosorbent assays (ELISA) with IC₅₀ values (e.g., 4.44 μM) confirm activity .

Q. What advanced spectroscopic strategies resolve structural ambiguities in pyruvylated derivatives of this compound?

- Methodological Answer : 2D-NMR techniques (¹H-¹³C HSQC, COSY) assign pyruvic acid ketal signals (methyl substituents at δ 1.4–1.6 ppm) and glycosidic linkages. For polysaccharides, partial methylation followed by GC-MS analysis of alditol acetates identifies monosaccharide sequences (e.g., 2:1 galactose/anhydrogalactose ratio) .

Q. How can researchers reconcile contradictory data on anomer selectivity during glycosylation reactions involving this compound?

- Methodological Answer : Anomer selectivity (α/β ratio) depends on the pKa of the glycosyl donor. Use Mitsunobu reactions with azodicarboxylate/phosphine systems to favor β-anomers. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize solvent polarity (e.g., DMF for β-selectivity) .

Q. What mechanistic insights explain the anti-hyperglycemic activity of pyruvylated polysaccharides derived from this compound?

- Methodological Answer : The 4,6-O-(1-carboxyethylidene) group enhances α-amylase/α-glucosidase inhibition (IC₅₀ ~45–47 μM) by mimicking carbohydrate substrates. Conduct molecular docking studies (AutoDock Vina) to map binding interactions with enzyme active sites, validated via kinetic assays (Lineweaver-Burk plots) .

Q. How can structural modifications of D-Glucose, 4,6-O-(1-carboxyethylidene)- improve its stability or bioactivity in drug development?

- Methodological Answer : Introduce substituents at the C2/C3 positions (e.g., acetyl or benzyl groups via regioselective acylation) to enhance metabolic stability. Evaluate pharmacokinetics using Caco-2 cell monolayers for intestinal permeability and microsomal stability assays (e.g., rat liver microsomes) .

Tables for Key Data

| Synthetic Route | Conditions | Anomer Selectivity | Reference |

|---|---|---|---|

| Acid-catalyzed condensation | pH 2–3, 60°C | α:β = 3:1 | |

| Mitsunobu reaction | DIAD, PPh₃, THF | β-selectivity >90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.